molecular formula C22H20N4O4S B3008527 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1286714-04-2

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

カタログ番号: B3008527
CAS番号: 1286714-04-2
分子量: 436.49
InChIキー: HOHPSKZXCJDFBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a structurally complex compound featuring a benzodioxole moiety fused to a 2-oxoimidazolidine core, linked via an acetamide bridge to a 2-methylthiazole-substituted phenyl group. This design integrates heterocyclic motifs known for pharmacological relevance, including the benzodioxole (associated with metabolic stability) and thiazole (implicated in kinase inhibition and antimicrobial activity) .

特性

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-14-23-18(12-31-14)15-3-2-4-16(9-15)24-21(27)11-25-7-8-26(22(25)28)17-5-6-19-20(10-17)30-13-29-19/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHPSKZXCJDFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
  • Imidazolidinone ring : Contributes to the compound's biological activity.
  • Thiazole and phenyl groups : Enhance interaction with biological targets.

The molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of approximately 364.4 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by changes in Bcl-2 and Bax protein levels .
  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The imidazolidinone component suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through ribosomal inhibition .

Case Studies

Several case studies have been documented regarding similar compounds:

  • Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole which exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
  • Oxazolidinones in Infection Models : Research on oxazolidinone derivatives indicated their potential in treating infections caused by resistant bacterial strains, highlighting the importance of structural modifications for enhanced bioactivity .

Summary of Findings

Biological ActivityObserved EffectsReference
AnticancerIC50 values < 5 µM for HepG2, HCT116
AntimicrobialInhibition of bacterial growth
Apoptosis InductionAlteration in apoptosis-related proteins

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents Key Functional Groups Reference
Target Compound 2-Oxoimidazolidine Benzo[d][1,3]dioxol-5-yl, 2-methylthiazole-phenyl Acetamide, imidazolidinone -
9a–9e () Benzoimidazole-triazole-thiazole Varied aryl groups (phenyl, 4-fluorophenyl, 4-bromophenyl, etc.) Triazole, thiazole, phenoxymethyl
Compound 28 () Benzoimidazole-acetamide Benzo[d][1,3]dioxol-5-yl, benzyl Acetamide, benzodioxole
W1 () Benzoimidazole-thioacetamide 2,4-Dinitrophenyl Thioacetamide, nitro groups

Key Observations :

  • The target compound’s 2-oxoimidazolidine core distinguishes it from benzoimidazole-triazole hybrids (e.g., 9a–9e) and benzimidazole-thioacetamides (e.g., W1). This core may enhance hydrogen-bonding interactions with biological targets compared to triazole or thioether linkages .
  • Unlike compound 28 (), which uses a benzyl linker, the target compound employs a phenylacetamide bridge, possibly modulating pharmacokinetic properties like membrane permeability .

Key Observations :

  • The target compound’s synthesis likely shares similarities with compound 28 (), involving carbodiimide-mediated coupling for acetamide formation .

Pharmacological and Physicochemical Properties

Table 3: Hypothetical Activity Based on Structural Analogies

Compound Hypothesized Activity Rationale Reference
Target Compound Anticancer/IDO1 inhibition Benzo[d][1,3]dioxole mimics catechol substrates; thiazole may target kinases
9c () Antimicrobial 4-Bromophenyl enhances lipophilicity and membrane disruption
W1 () Anticancer Nitro groups induce oxidative stress in cancer cells
1.7 () Anti-inflammatory Thiazolidinone core modulates COX/LOX pathways

Key Observations :

  • The benzodioxole moiety in the target compound may confer metabolic stability and mimic natural substrates of enzymes like IDO1 (indoleamine 2,3-dioxygenase 1), as seen in compound 28 .
  • The 2-methylthiazole group could enhance selectivity for kinase targets compared to nitro- or bromo-substituted analogs, which may exhibit nonspecific cytotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。